N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A pyrrolo[3,2-d]pyrimidine core with a 3-methyl-4-oxo substituent and a 7-phenyl group.
- A sulfanyl acetamide side chain linked to a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-27-22(29)21-20(18(13-25-21)16-6-4-3-5-7-16)26-23(27)31-14-19(28)24-12-15-8-10-17(30-2)11-9-15/h3-11,13,25H,12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWGIQLBVKHZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:
This compound features a methoxyphenyl group and a pyrrolo[3,2-d]pyrimidine moiety that contribute to its biological properties.
Research indicates that the compound exhibits significant anti-inflammatory and antioxidant activities. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways.
In vitro Studies
In vitro assays have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The compound has shown promising results in antioxidant assays. It effectively scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is critical for mitigating cellular damage associated with chronic diseases.
Cytotoxicity
A series of cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that it does not exert significant cytotoxic effects on normal cell lines while exhibiting selective toxicity towards cancerous cells . This selectivity is vital for developing therapeutic agents with minimal side effects.
Case Studies
- Anti-inflammatory Effects : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The reduction in inflammation was comparable to standard anti-inflammatory drugs, indicating its potential utility in treating inflammatory disorders.
- Cancer Cell Line Studies : In tests against various cancer cell lines (e.g., MCF-7 and HT29), the compound exhibited notable growth inhibition with IC50 values indicating effective potency . The mechanism appears linked to apoptosis induction and cell cycle arrest at the G1 phase.
Data Summary Table
Comparison with Similar Compounds
Core Structure Variations
Substituent Effects
Sulfanyl Acetamide Linker
- Common in , this moiety facilitates hydrogen bonding and covalent interactions (e.g., with cysteine residues). The target’s acetamide linkage to a 4-methoxyphenylmethyl group balances hydrophobicity and electronic effects, differing from ’s pyridine-based acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
